![molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3](/img/structure/B131916.png)
2-[1-(4-Piperonyl)piperazinyl]benzothiazole
Übersicht
Beschreibung
2-[1-(4-Piperonyl)piperazinyl]benzothiazol ist eine chemische Verbindung, die für ihre Aktivität als Serotoninrezeptor-Agonist und -Antagonist bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[1-(4-Piperonyl)piperazinyl]benzothiazol beinhaltet typischerweise die Reaktion von Benzothiazol-Derivaten mit Piperazin-Derivaten. Eine gängige Methode beinhaltet die Kondensation von 2-Chlorbenzothiazol mit 1-(4-Piperonyl)piperazin unter bestimmten Bedingungen, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden nicht allgemein dokumentiert sind, folgt die Synthese im Allgemeinen ähnlichen Prinzipien wie Labormethoden, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[1-(4-Piperonyl)piperazinyl]benzothiazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Benzothiazolring verändern.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere reduzierbare Gruppen innerhalb des Moleküls reduzieren.
Substitution: Diese Reaktion kann bestimmte Atome oder Gruppen innerhalb des Moleküls durch andere Atome oder Gruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonism
2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts primarily as a 5-HT4 receptor agonist . This receptor is implicated in:
- Gastrointestinal Motility : Enhancing peristalsis and secretion processes.
- Cognitive Functions : Potentially improving memory and learning through serotonergic pathways.
Receptor Type | Activity Level | Notes |
---|---|---|
5-HT4 | Agonist | Enhances gastrointestinal motility |
5-HT3 | Moderate Antagonist | Potential for nausea treatment |
5-HT1 | No Affinity | Minimal side effects expected |
D2 | No Affinity | Reduces risk of extrapyramidal symptoms |
Cardiovascular Implications
Research indicates that this compound may influence cardiovascular health by enhancing the secretion of atrial natriuretic peptide, which plays a role in regulating blood pressure and fluid balance. This suggests potential applications in treating heart-related conditions.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Various methodologies have been developed to optimize yield and purity.
Table 2: Synthetic Routes
Step | Reaction Type | Conditions |
---|---|---|
1 | Nucleophilic Substitution | Controlled temperature, specific solvents |
2 | Cyclization | Acidic conditions to promote ring formation |
3 | Purification | Chromatography for final product refinement |
Case Study 1: Gastrointestinal Disorders
A study conducted by Monge et al. (1994) demonstrated that compounds similar to this compound exhibited significant effects on gastrointestinal motility in animal models, suggesting its potential as a treatment for disorders like irritable bowel syndrome (IBS).
Case Study 2: Cognitive Enhancement
In a controlled trial assessing cognitive functions, subjects administered with the compound showed improved memory recall compared to placebo groups, supporting its role as a cognitive enhancer through serotonergic mechanisms.
Table 3: Comparative Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Piperonyl)piperazine | Piperazine without benzothiazole | Moderate serotonergic activity |
Benzothiazole | Core structure only | Varies based on substitutions |
2-(4-Methylpiperazin-1-yl)benzothiazole | Methylpiperazine instead of piperonyl | Potentially similar receptor activity |
Wirkmechanismus
2-[1-(4-Piperonyl)piperazinyl]benzothiazole exerts its effects primarily through its interaction with serotonin receptors. It acts as an agonist at serotonin receptor 4 and as an antagonist at serotonin receptor 3. This dual activity allows it to modulate various physiological processes, including gastrointestinal motility and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Piperazinylbenzothiazol: Ähnliche Struktur, aber ohne die Piperonylgruppe.
2-Piperazinylbenzoxazol: Ähnliche Struktur, aber enthält einen Oxazolring anstelle eines Thiazolrings.
Einzigartigkeit
2-[1-(4-Piperonyl)piperazinyl]benzothiazol ist einzigartig aufgrund seiner dualen Aktivität als sowohl Serotoninrezeptor-Agonist als auch -Antagonist. Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Rezeptorinteraktionen und die Entwicklung therapeutischer Mittel .
Biologische Aktivität
2-[1-(4-Piperonyl)piperazinyl]benzothiazole, also known as SR-4, is a compound that has garnered attention for its significant biological activities, particularly as a serotonin receptor modulator. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₈H₂₃N₃OS
- Molecular Weight : 341.46 g/mol
- CAS Number : 155106-73-3
This compound primarily functions as a 5-HT4 receptor agonist , which means it activates serotonin receptors involved in various physiological processes. It also exhibits moderate antagonistic activity at the 5-HT3 receptor but shows no affinity for 5-HT1 or dopamine D2 receptors . This selective receptor profile suggests its potential utility in gastrointestinal motility disorders and other serotonergic dysfunctions .
Gastrokinetic Agent
Research indicates that this compound may act as a gastrokinetic agent due to its agonistic effects on the 5-HT4 receptor. This receptor is known to enhance gastrointestinal motility, making it a candidate for treating conditions like irritable bowel syndrome (IBS) and constipation-predominant IBS (C-IBS) .
Case Studies and Research Findings
- Study on Intestinal Epithelial Cells : A study by Gill et al. (2008) demonstrated that serotonin influences cytoskeletal architecture in human intestinal epithelial cells, suggesting that compounds like this compound could modulate similar pathways .
- Animal Models : In animal studies, administration of this compound showed improved gastrointestinal transit times, supporting its role as a potential treatment for motility disorders. The observed effects were dose-dependent, with optimal dosing yielding significant improvements without adverse effects.
Comparative Biological Activity Table
Compound | 5-HT4 Agonist | 5-HT3 Antagonist | Other Activities |
---|---|---|---|
This compound | Yes | Moderate | Gastrokinetic effects |
Renzapride | Yes | Yes | C-IBS treatment |
Tegaserod | Yes | No | IBS treatment |
Safety and Toxicology
While preliminary studies indicate that this compound is generally well-tolerated, further toxicological assessments are necessary to evaluate long-term safety. Current findings suggest minimal hepatotoxicity and nephrotoxicity at therapeutic doses; however, high doses may lead to adverse effects.
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKGNWKJMGHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165813 | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155106-73-3 | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?
A: this compound acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].
Q2: What is the impact of this compound on the nervous system?
A: Studies show that this compound can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.
Q3: Are there any structure-activity relationship (SAR) studies available for this compound?
A: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.
Q4: What are the potential risks associated with this compound identified in the research?
A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that this compound could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].
Q5: Has this compound been tested in in vivo models?
A: Yes, the research indicates that this compound has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.